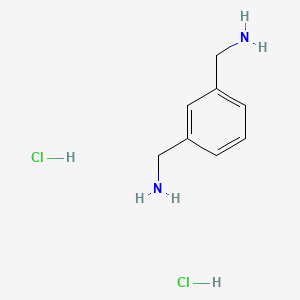
1,3-Phenylenedimethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Phenylenedimethanamine dihydrochloride: is an organic compound with the molecular formula C8H14Cl2N2 . It is a derivative of 1,3-phenylenedimethanamine, where the amine groups are converted into their dihydrochloride salt form. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-phenylenedimethanamine with hydrochloric acid. The reaction typically occurs under ambient conditions, resulting in the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
1,3-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings
Wirkmechanismus
The mechanism of action of 1,3-phenylenedimethanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Phenylenedimethanamine: The parent compound without the dihydrochloride salt form.
1,4-Phenylenedimethanamine: A structural isomer with different chemical properties.
m-Xylylenediamine: Another related compound with similar applications.
Uniqueness
1,3-Phenylenedimethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in industrial and research applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H14Cl2N2 |
|---|---|
Molekulargewicht |
209.11 g/mol |
IUPAC-Name |
[3-(aminomethyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h1-4H,5-6,9-10H2;2*1H |
InChI-Schlüssel |
TZQKBVRYFWPVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CN)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)
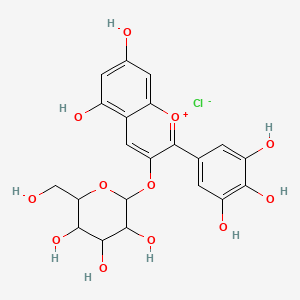
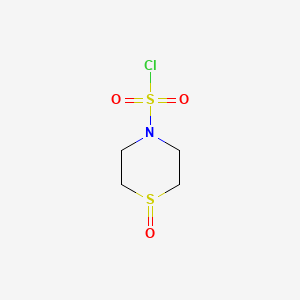
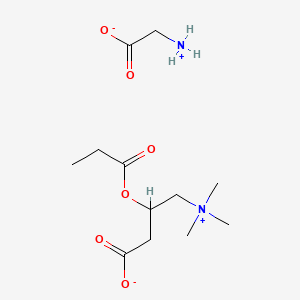
![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)


![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)
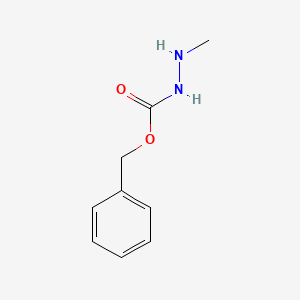


![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)
